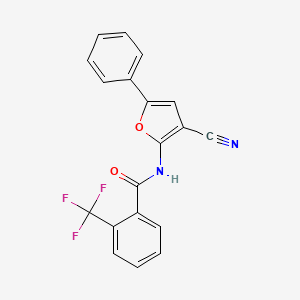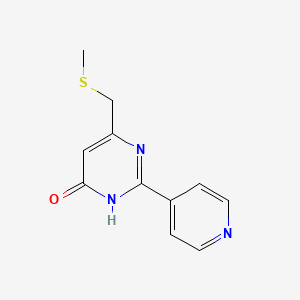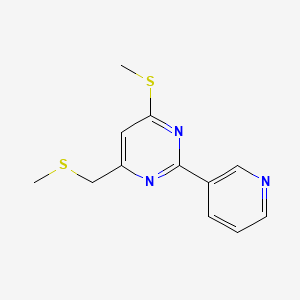
N-(3-cyano-5-phenylfuran-2-yl)-2-(trifluoromethyl)benzamide
Descripción general
Descripción
N-(3-cyano-5-phenylfuran-2-yl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C19H11F3N2O2 and its molecular weight is 356.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Colorimetric Sensing
Compounds with similar structural features have been explored for their potential in colorimetric sensing. For example, a study on N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives showed that these compounds can undergo color transitions in response to specific analytes, such as fluoride anions. This suggests that similar compounds might be useful in developing sensors for environmental or analytical applications (Younes et al., 2020).
Antiplasmodial Activity
Another potential application area is in the field of antiplasmodial research. Derivatives of N-acylated furazan-3-amine, which share functional groups with the compound of interest, have shown activity against Plasmodium falciparum strains. This indicates that compounds with similar structural motifs might be investigated for their potential as antimalarial agents (Hermann et al., 2021).
Anticonvulsant Properties
Research into the anticonvulsant properties of similar compounds has also been conducted. For instance, enaminone derivatives, which resemble the structural complexity of the compound , have been studied for their potential to treat epilepsy. Such studies suggest that further exploration of N-(3-cyano-5-phenylfuran-2-yl)-2-(trifluoromethyl)benzamide and its derivatives could yield new insights into treatments for neurological disorders (Amaye et al., 2021).
Propiedades
IUPAC Name |
N-(3-cyano-5-phenylfuran-2-yl)-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F3N2O2/c20-19(21,22)15-9-5-4-8-14(15)17(25)24-18-13(11-23)10-16(26-18)12-6-2-1-3-7-12/h1-10H,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDAPCAUAYYUTOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(O2)NC(=O)C3=CC=CC=C3C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-[(4-Ethylphenyl)methoxy]imidazole](/img/structure/B3140638.png)

![N-[3-ethyl-2-oxo-2,3-dihydro-4(1H)-quinazolinyliden]butanamide](/img/structure/B3140661.png)
![Methyl 3-{[2-(4-methylphenoxy)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B3140662.png)
![N-((E)-{1-(4-chlorophenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)-N-[(2,3-dichlorobenzoyl)oxy]amine](/img/structure/B3140674.png)
![N'-[(E)-(3,4-difluorophenyl)methylidene]-4,5-dihydronaphtho[1,2-b]thiophene-2-carbohydrazide](/img/structure/B3140685.png)
![Methyl 2-{[3-(4-chlorophenyl)-4-imino-3,4-dihydro-2-quinazolinyl]sulfanyl}acetate](/img/structure/B3140694.png)
